

# Measuring Transfection Efficiency Using ONPG: Application Notes and Protocols

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## Compound of Interest

Compound Name: ONPG

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

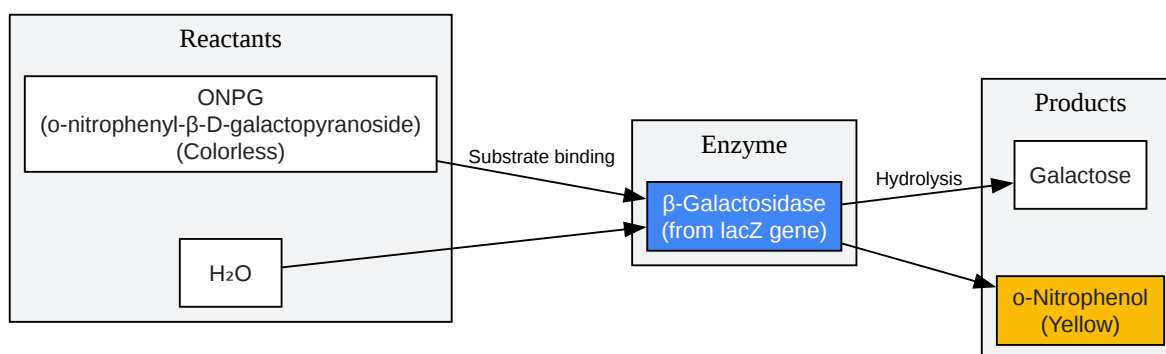
Transfection, the process of introducing nucleic acids into eukaryotic cells, is a cornerstone of modern molecular biology, enabling the study of gene function, regulation, and protein expression. A critical parameter in any transfection experiment is the transfection efficiency, which is the percentage of cells that successfully uptake and express the foreign genetic material. The o-nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**) assay is a widely used, simple, and cost-effective colorimetric method to quantify transfection efficiency when using a reporter vector expressing the E. coli lacZ gene, which encodes the enzyme  $\beta$ -galactosidase.[1] This application note provides a detailed protocol for using the **ONPG** assay to measure transfection efficiency in mammalian cells, along with data on the relative performance of various transfection reagents.

The principle of the **ONPG** assay is straightforward. The lacZ gene product,  $\beta$ -galactosidase, is a stable enzyme that is not endogenously expressed in most mammalian cells.[1] When cells are successfully transfected with a lacZ-expressing plasmid, they produce active  $\beta$ -galactosidase. This enzyme catalyzes the hydrolysis of the colorless substrate **ONPG** into galactose and o-nitrophenol, the latter of which is a yellow-colored compound.[2][3] The amount of yellow product formed is directly proportional to the amount of  $\beta$ -galactosidase

activity, which in turn correlates with the transfection efficiency. The intensity of the yellow color can be quantified by measuring the absorbance at 420 nm using a spectrophotometer.[2]

## I. Enzymatic Reaction of $\beta$ -Galactosidase with ONPG

The core of the **ONPG** assay is the enzymatic cleavage of **ONPG** by  $\beta$ -galactosidase. This reaction provides a quantitative measure of the amount of functional reporter enzyme produced by the transfected cells.



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**Figure 1.** Enzymatic conversion of **ONPG** to o-nitrophenol.

## II. Experimental Protocols

This section provides a detailed methodology for performing the **ONPG** assay to determine transfection efficiency in mammalian cells cultured in various formats.

### A. Materials and Reagents

- Cells and Culture Medium: Mammalian cell line of interest cultured in appropriate growth medium.
- Transfection Reagent: Of choice (e.g., lipid-based, polymer-based).

- Reporter Plasmid: An expression vector containing the E. coli lacZ gene under a suitable promoter.
- Control Plasmid: A similar plasmid without the lacZ gene (for mock transfection).
- Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
- Lysis Buffer: (e.g., 1X Lysis Buffer: 25 mM Tris-phosphate, pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100). Commercial kits are available.[\[1\]](#)
- **ONPG** Substrate Solution: 4 mg/mL o-nitrophenyl-β-D-galactopyranoside (**ONPG**) in 0.1 M phosphate buffer, pH 7.0.[\[4\]](#)
- Stop Solution: 1 M Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>).[\[2\]](#)
- Microplate Reader or Spectrophotometer: Capable of reading absorbance at 420 nm.
- Standard: Purified β-galactosidase enzyme for generating a standard curve (optional but recommended for absolute quantification).

## B. Protocol for Transfection and Cell Lysis

This protocol is optimized for cells cultured in a 96-well plate. Volumes can be scaled up for larger culture vessels.

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
- Transfection:
  - Transfect cells with the lacZ reporter plasmid using the desired transfection reagent according to the manufacturer's protocol.
  - Include a mock transfection control (cells treated with the transfection reagent but without the lacZ plasmid) to determine endogenous β-galactosidase activity.
  - Also, include untransfected cells as a negative control.

- Incubation: Incubate the cells for 24-72 hours post-transfection to allow for expression of the lacZ gene. The optimal time should be determined empirically for each cell line and experimental setup.
- Cell Lysis:
  - Aspirate the growth medium from the wells.
  - Gently wash the cells twice with 100  $\mu$ L of sterile PBS per well.[\[5\]](#)
  - Aspirate the final PBS wash completely.
  - Add 50  $\mu$ L of 1X Lysis Buffer to each well.[\[1\]](#)
  - Incubate at room temperature for 10-15 minutes with gentle swirling to ensure complete lysis.[\[1\]](#)
  - For enhanced lysis, a freeze-thaw cycle can be performed: freeze the plate at -80°C for at least 1 hour, then thaw at room temperature.[\[5\]](#)[\[6\]](#)

### C. **ONPG** Assay Protocol

- Prepare Assay Mix:
  - For each reaction, you will need the cell lysate, **ONPG** Substrate Solution, and Stop Solution.
- Enzymatic Reaction:
  - To each well containing 50  $\mu$ L of cell lysate, add 50  $\mu$ L of the **ONPG** Substrate Solution.
  - Incubate the plate at 37°C. The incubation time can range from 30 minutes to several hours, depending on the transfection efficiency and the cell type.[\[6\]](#) Monitor the development of a faint yellow color.
- Stop Reaction:

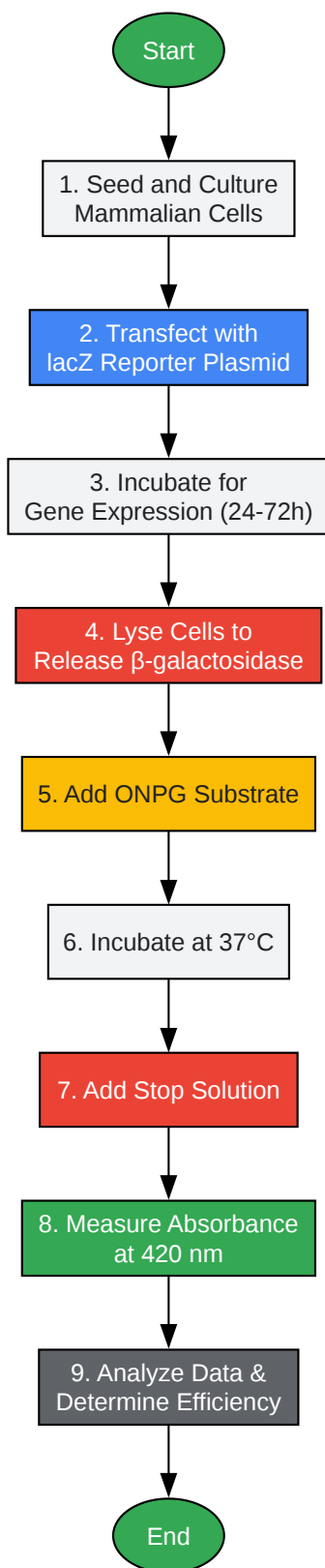
- Once a yellow color is visible in the transfected wells but not in the mock-transfected wells, stop the reaction by adding 125  $\mu$ L of 1 M Sodium Carbonate Stop Solution to each well.  
[5] This will also intensify the yellow color.[2]
- Measure Absorbance:
  - Read the absorbance of each well at 420 nm using a microplate reader.[2][6] Use the mock-transfected cell lysate as a blank.

#### D. Data Analysis

The absorbance values are directly proportional to the  $\beta$ -galactosidase activity. To compare the efficiency of different transfection reagents or conditions, the absorbance values can be directly compared. For a more quantitative analysis, a standard curve can be generated using purified  $\beta$ -galactosidase of known concentrations.

### III. Experimental Workflow

The following diagram illustrates the key steps in measuring transfection efficiency using the **ONPG** assay.



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**Figure 2.** Workflow for the **ONPG** transfection efficiency assay.

## IV. Quantitative Data: Comparison of Transfection Reagents

The choice of transfection reagent significantly impacts transfection efficiency. The following table summarizes the relative transfection efficiencies of six commercially available reagents across various cell lines, as determined by a  $\beta$ -galactosidase reporter assay. The data is presented to show the reagent that yielded the maximal efficiency for each cell line.

Cell Line	Cell Type	Reagent with Maximal Efficiency
MC3T3-E1	Mouse Preosteoblasts	FuGENE HD
PT-30	Human Epithelial Precancer	Arrest-In
C3H10T1/2	Mouse Stem Cells	FuGENE HD
MCF-7	Human Breast Cancer	jetPEI
HeLa	Human Cervical Cancer	FuGENE HD
C2C12	Mouse Myoblasts	FuGENE HD
Hep G2	Human Hepatocellular Carcinoma	FuGENE HD
4T1	Mouse Mammary Carcinoma	Arrest-In
HCT116	Human Colorectal Carcinoma	FuGENE HD
HEKn	Human Epidermal Keratinocytes	Arrest-In

Table 1: Relative transfection efficiency of different reagents in various cell lines, determined by  $\beta$ -galactosidase assay. Data adapted from a comparative study.<sup>[7]</sup>

Note: This table indicates the reagent that performed the best for each cell line under the tested conditions. It is crucial to optimize transfection conditions for each specific cell line and experimental setup.

## V. Conclusion

The **ONPG** assay provides a reliable and quantitative method for assessing transfection efficiency in mammalian cells. Its simplicity and cost-effectiveness make it an attractive alternative to other reporter systems. By following the detailed protocols outlined in this application note, researchers can effectively optimize their transfection experiments and obtain reproducible results. The provided data on the relative performance of different transfection reagents serves as a valuable guide for selecting the most suitable reagent for a variety of commonly used cell lines.

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## References

- 1. resources.amsbio.com [resources.amsbio.com]
- 2. tycmhoffman.com [tycmhoffman.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Measuring Transfection Efficiency Using ONPG: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015333#using-onpg-to-measure-transfection-efficiency]

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